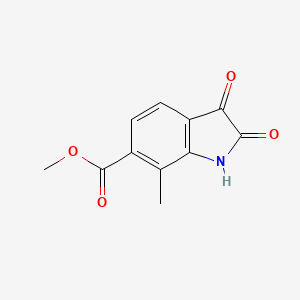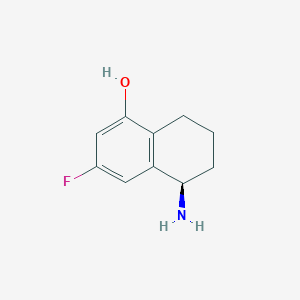
(3R,4R)-4-methylpyrrolidine-3-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-4-methylpyrrolidine-3-carboxylic acid hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. This compound is known for its unique structural properties, which make it a valuable building block in the synthesis of more complex molecules. Its hydrochloride form enhances its solubility and stability, making it easier to handle in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-methylpyrrolidine-3-carboxylic acid hydrochloride typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-methylpyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: This reaction can replace one functional group with another, allowing for the creation of a wide range of analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or amines.
Scientific Research Applications
(3R,4R)-4-methylpyrrolidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a precursor for the synthesis of biologically active compounds.
Medicine: Its derivatives are investigated for potential therapeutic applications, including as intermediates in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of fine chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which (3R,4R)-4-methylpyrrolidine-3-carboxylic acid hydrochloride exerts its effects is largely dependent on its role in specific reactions or biological systems. In enzyme studies, it may act as a substrate or inhibitor, interacting with the active site and influencing the enzyme’s activity. The molecular targets and pathways involved can vary widely, but often include key metabolic or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (3R,4R)-4-(trifluoromethyl)pyrrolidin-3-ylmethanol hydrochloride
- (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol
Uniqueness
Compared to similar compounds, (3R,4R)-4-methylpyrrolidine-3-carboxylic acid hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its hydrochloride form also enhances its solubility and stability, making it more versatile in various applications.
Properties
Molecular Formula |
C6H12ClNO2 |
|---|---|
Molecular Weight |
165.62 g/mol |
IUPAC Name |
(3R,4R)-4-methylpyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c1-4-2-7-3-5(4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5-;/m0./s1 |
InChI Key |
GWZSHTKJOFTCDR-FHAQVOQBSA-N |
Isomeric SMILES |
C[C@H]1CNC[C@@H]1C(=O)O.Cl |
Canonical SMILES |
CC1CNCC1C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(4-Chlorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12977155.png)


![2-Oxo-2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid](/img/structure/B12977172.png)


![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carbaldehyde](/img/structure/B12977198.png)





